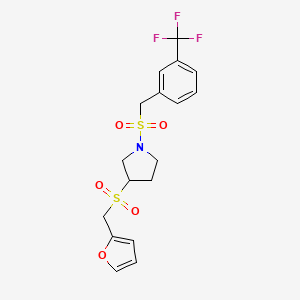

3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic molecule that likely contains a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle. The molecule is further modified with sulfonyl groups attached to a furan and a benzyl ring, the latter bearing a trifluoromethyl group. This structure suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of reactive functional groups and the potential for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be achieved through various methods. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed using electron-deficient imines and sulfur-containing allenyl derivatives, which could be adapted for the synthesis of the compound . Additionally, a three-component domino reaction has been reported for the preparation of sulfonylated furan derivatives, which could potentially be applied to the furan component of the target molecule . Furthermore, the synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles might offer insights into the synthesis of the pyrrolidine core .

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit the characteristics of its constituent rings. Furan[3,2-b]pyrroles, for example, are known to be important isosteres for the indole scaffold, where the benzene ring is replaced by a furan ring . The presence of the trifluoromethyl group would add to the molecule's lipophilicity and could influence its electronic properties, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the sulfonyl and trifluoromethyl groups. For instance, 2-(Trifluoromethylsulfonyloxy)pyridine has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating that the trifluoromethylsulfonyl moiety could participate in similar reactions . The furan ring is also known to undergo various electrophilic substitutions, as demonstrated in the synthesis and reactions of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of sulfonyl groups typically increases solubility in polar solvents, while the trifluoromethyl group could enhance the compound's overall lipophilicity. The molecule's stability, boiling point, melting point, and other physical properties would be determined by the interplay of these functional groups and the overall molecular architecture. The specific reactivity of the compound would depend on the electronic effects of the substituents and the steric accessibility of the reactive sites.

Scientific Research Applications

Synthesis and Functionalization of Heterocycles

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

A method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This strategy is noted for its excellent functional group tolerance and efficiency (Cui et al., 2018).

Furan and Pyrrole Synthesis

Research into the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines has led to novel methods for synthesizing substituted furans and pyrroles. These compounds are significant in the chemical synthesis landscape due to their presence in natural products and various pharmaceutical agents (Kelly, Kerrigan, & Walsh, 2008).

Aromatic Sulfide Synthesis

A palladium-catalyzed method for creating aromatic thioethers using Na2S2O3 as a sulfur source has been shown to be compatible with furan, along with other heterocycles, providing a less odorous and more environmentally friendly approach to C-S bond formation (Qiao, Wei, & Jiang, 2014).

Novel Chromophores and Materials Science

Sulfonyl-Substituted Pyrrole Chromophores

The synthesis of novel sulfonyl-substituted pyrrole chromophores for potential applications in nonlinear optics has been explored. These chromophores exhibit unique UV–vis absorption characteristics and thermal stability, indicating their potential for advanced material applications (Chou & Yeh, 2001).

Gold-Catalyzed Syntheses

Gold-Catalyzed Synthesis of Furans

A gold-catalyzed process for synthesizing densely functionalized 3-carboxyfuran derivatives from sulfonium ylides and alkynes has been reported. This method offers a simple and flexible approach to constructing furan cores, which are prominent in natural product synthesis (Huang et al., 2012).

properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5S2/c18-17(19,20)14-4-1-3-13(9-14)11-28(24,25)21-7-6-16(10-21)27(22,23)12-15-5-2-8-26-15/h1-5,8-9,16H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFJJLNIHFVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)